3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, an oxadiazole ring, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and methoxyphenyl groups are both aromatic, while the oxadiazole ring is a heterocycle containing two nitrogen atoms and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, melting point, and other properties .Scientific Research Applications
The compound 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is part of a broader class of compounds featuring the 1,3,4-oxadiazole ring, which is known for its diverse applications in the field of medicinal chemistry and material science. This compound, like its related oxadiazole derivatives, has been studied for various potential applications, including its role in pharmacology, organic electronics, and as a building block in polymer synthesis. However, specific detailed information regarding the direct applications of this exact compound in scientific research was not found, suggesting a need for focused studies on this particular chemical entity. Below, we explore the general applications of 1,3,4-oxadiazole derivatives to infer potential areas of interest for future research involving 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Oxadiazole Derivatives in Drug Development
Oxadiazole derivatives, particularly those containing the 1,3,4-oxadiazole moiety, are recognized for their wide range of pharmacological activities. These compounds are explored as bioisosteres of carboxylic acids, carboxamides, and esters, showcasing efficacy in various therapeutic areas including antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant applications (Rana, Salahuddin, & Sahu, 2020). The versatility and effectiveness of 1,3,4-oxadiazole cores in drug development highlight the potential of 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in medicinal chemistry research.
Metal-Ion Sensing Applications
The structural framework of 1,3,4-oxadiazole derivatives provides excellent photoluminescent properties, making these compounds suitable for use in the development of chemosensors for metal-ion detection. Their high photoluminescent quantum yield, combined with thermal and chemical stability, positions 1,3,4-oxadiazole as a favorable candidate for sensing applications, particularly in detecting various metal ions in environmental and biological samples (Sharma, Om, & Sharma, 2022).
Antiparasitic Agents
1,3,4-Oxadiazoles are explored for their potential in the development of antiparasitic agents. These compounds exhibit promising activity against various parasitic infections, underscoring their importance in the search for new therapeutic options for treating parasitic diseases (Pitasse-Santos, Sueth-Santiago, & Lima, 2017). This area of research could be particularly relevant for 3-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, suggesting a potential direction for future studies.
Future Directions
properties
IUPAC Name |
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRSJDOLFOVAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.